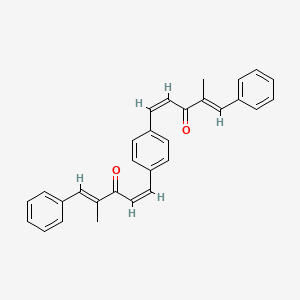
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one), also known as DAPPA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPPA belongs to the family of chalcones, which are naturally occurring compounds found in many plants. The unique chemical structure of DAPPA makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as arthritis. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, one limitation of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research on 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one). One area of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the development of new anti-inflammatory drugs. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown anti-inflammatory activity in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) to be used as a tool in chemical biology research, as its unique chemical structure may make it useful for studying certain biological processes.
Métodos De Síntesis
The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) involves the condensation of 1,3-diphenyl-2-propen-1-one and 1,4-diacetylbenzene in the presence of a base. This reaction yields 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) as a yellow crystalline solid. The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-23(21-27-9-5-3-6-10-27)29(31)19-17-25-13-15-26(16-14-25)18-20-30(32)24(2)22-28-11-7-4-8-12-28/h3-22H,1-2H3/b19-17-,20-18-,23-21+,24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDBKABZORYDR-PKFJFACDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\C2=CC=C(C=C2)/C=C\C(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)
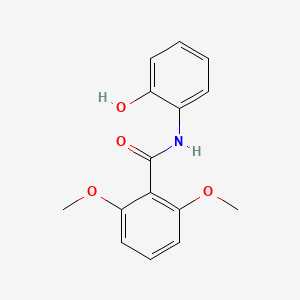
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
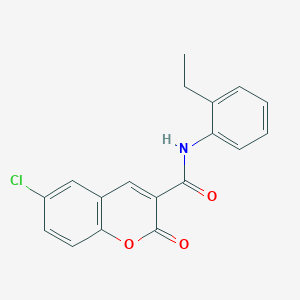
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
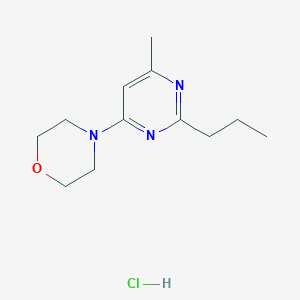
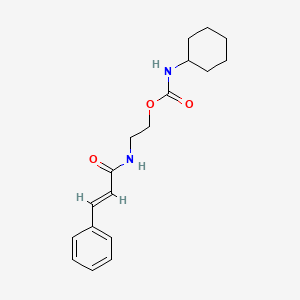
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)